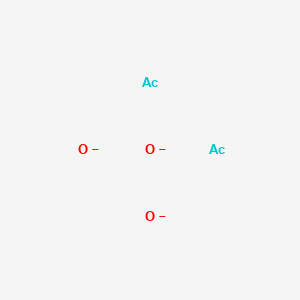
Diactinium trioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diactinium trioxide is a chemical compound with the formula Ac2O3, where Ac represents the element actinium. It is a radioactive compound and has been found to be useful in various scientific research applications. In
作用機序
The mechanism of action of diactinium trioxide is not well understood. However, it is known to emit alpha particles, which are highly ionizing and can cause damage to biological tissues. This property makes it useful in cancer research, where it is used to target and destroy cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of diactinium trioxide are not well studied. However, it is known to be highly toxic and can cause damage to biological tissues. It is also known to be a carcinogen and can cause cancer in humans.
実験室実験の利点と制限
The advantages of using diactinium trioxide in lab experiments are its high radioactivity and ability to emit alpha particles. This property makes it useful in experiments that require a high level of ionizing radiation. However, the limitations of using diactinium trioxide are its toxicity and carcinogenic properties, which require special handling and storage.
将来の方向性
There are several future directions for research on diactinium trioxide. One area of research is in the development of new methods for synthesizing diactinium trioxide that are more efficient and less toxic. Another area of research is in the study of its mechanism of action and its effects on biological tissues. Additionally, research is needed to develop new applications for diactinium trioxide in medical and industrial settings.
Conclusion:
In conclusion, diactinium trioxide is a highly radioactive compound that has been found to be useful in various scientific research applications. Its synthesis method is complex and requires special handling and storage. While its mechanism of action and biochemical and physiological effects are not well understood, it is known to be highly toxic and carcinogenic. Despite its limitations, there are several future directions for research on diactinium trioxide that could lead to new applications in medical and industrial settings.
合成法
The synthesis of diactinium trioxide is a complex process that involves the isolation of actinium from uranium ore. Actinium is a rare earth element and is obtained from the decay of uranium. Once actinium is isolated, it is then converted to diactinium trioxide by reacting it with oxygen. The reaction takes place at high temperatures and is usually carried out in a vacuum. The resulting compound is highly radioactive and requires special handling and storage.
科学的研究の応用
Diactinium trioxide has been found to be useful in various scientific research applications. One of the primary uses of diactinium trioxide is in nuclear physics research. It is used as a source of alpha particles for experiments that study the properties of atomic nuclei. It is also used in the production of other radioactive isotopes for medical and industrial applications.
特性
CAS番号 |
12002-61-8 |
|---|---|
製品名 |
Diactinium trioxide |
分子式 |
Ac2O3 Ac2O3-6 |
分子量 |
502.054 g/mol |
IUPAC名 |
actinium;oxygen(2-) |
InChI |
InChI=1S/2Ac.3O/q;;3*-2 |
InChIキー |
MAPOZTWVBAGEOP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
正規SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
その他のCAS番号 |
12002-61-8 |
同義語 |
diactinium trioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




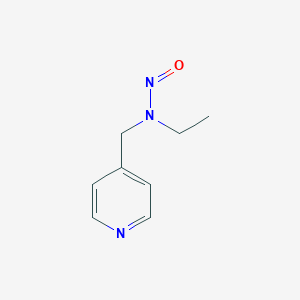
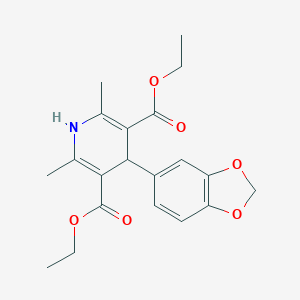
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
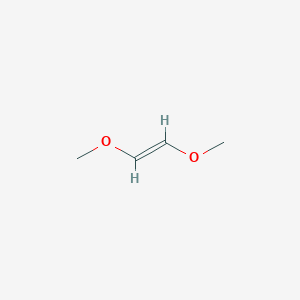
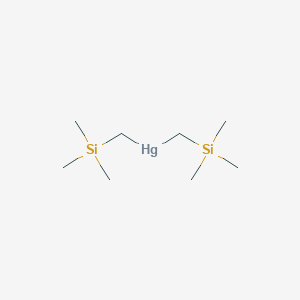
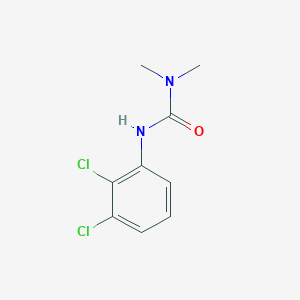
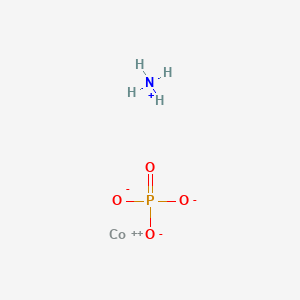
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
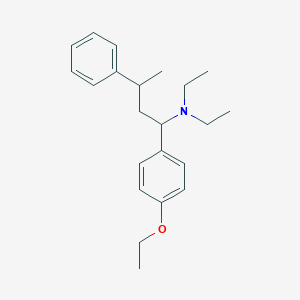
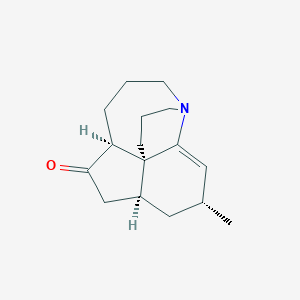
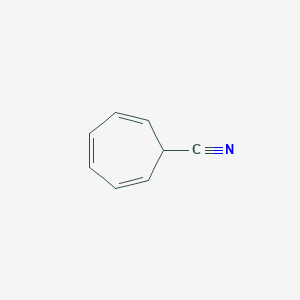
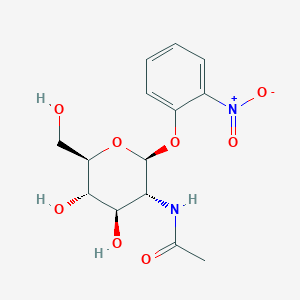
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)